A novel route to pyrimidine nucleosides via intramolecular couplings of bases with 2'-deoxyribosides: quick and stereospecific...but with a 'twist'

,

Synthesis,

1994,

(12),

1476-84

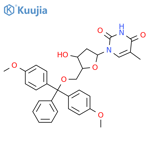

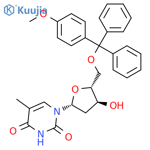

![Thymidine, 3'-O-[(1,1-dimethylethyl)diphenylsilyl]- structure](https://ja.kuujia.com/scimg/cas/83467-48-5x500.png)